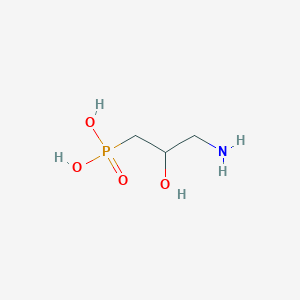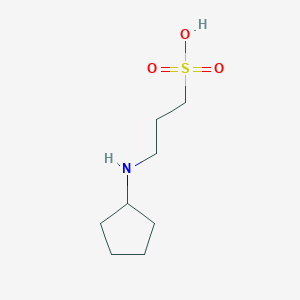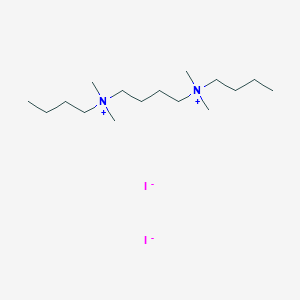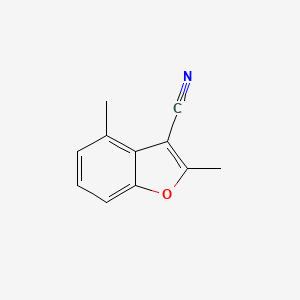![molecular formula C21H11NS B14220828 2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-36-7](/img/structure/B14220828.png)
2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound that features a complex structure with multiple functional groups, including a thiophene ring, ethynyl linkages, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile typically involves palladium-catalyzed coupling reactions, such as the Sonogashira coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds under mild conditions. The general synthetic route involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl groups under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:
Organic Electronics: It can be used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Its structural features make it a candidate for drug discovery and development, particularly in targeting specific biological pathways.
Materials Science: The compound’s unique electronic properties are useful in the development of advanced materials for sensors and other devices.
Mechanism of Action
The mechanism of action of 2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile depends on its application. In organic electronics, its conjugated system allows for efficient charge transport. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would vary based on the specific context of use.
Comparison with Similar Compounds
Similar Compounds
3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene: Another compound with a thiophene ring and ethynyl linkages.
4-thieno[3,2-b]thiophen-3-ylbenzonitrile: Features a similar benzonitrile moiety and thiophene ring.
Uniqueness
2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.
Properties
CAS No. |
823227-36-7 |
|---|---|
Molecular Formula |
C21H11NS |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[2-[2-(2-thiophen-3-ylethynyl)phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C21H11NS/c22-15-21-8-4-3-7-20(21)12-11-19-6-2-1-5-18(19)10-9-17-13-14-23-16-17/h1-8,13-14,16H |
InChI Key |
ZLIUGCQOVLZMTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CSC=C2)C#CC3=CC=CC=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)


![[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene](/img/structure/B14220787.png)





![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
